Palmitic acid-d4-2
Overview
Description
Palmitic acid-d4-2 is a deuterated fatty acid, specifically a stable isotope-labeled version of hexadecanoic acid, also known as palmitic acid. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 11th and 12th carbon positions. It is commonly used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palmitic acid-d4-2 typically involves the deuteration of hexadecanoic acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the fatty acid molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to achieve high purity and isotopic enrichment of the final product.
Chemical Reactions Analysis
Types of Reactions
Palmitic acid-d4-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Deuterated aldehydes and carboxylic acids.
Reduction: Deuterated alcohols.
Substitution: Deuterated derivatives with different functional groups.
Scientific Research Applications
Palmitic acid-d4-2 is widely used in scientific research due to its stable isotope labeling. Some applications include:
Chemistry: Used as a tracer in metabolic studies to investigate fatty acid metabolism and lipid biosynthesis.
Biology: Employed in studies of cell membrane dynamics and lipid-protein interactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acids.
Industry: Applied in the development of deuterated drugs and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Palmitic acid-d4-2 involves its incorporation into biological systems where it mimics the behavior of natural fatty acids. The deuterium atoms provide a unique signature that can be detected using mass spectrometry, allowing researchers to track the compound’s distribution and metabolism. The molecular targets and pathways involved include enzymes responsible for fatty acid metabolism, such as acyl-CoA synthetase and fatty acid desaturase.
Comparison with Similar Compounds
Palmitic acid-d4-2 can be compared with other deuterated fatty acids, such as:
Hexadecanoic-2,2,3,3-d4acid: Deuterated at the 2nd and 3rd carbon positions.
Octadecanoic-11,11,12,12-d4acid: An 18-carbon fatty acid deuterated at the 11th and 12th positions.
Uniqueness
This compound is unique due to its specific deuteration pattern, which provides distinct advantages in metabolic studies and analytical applications. Its stable isotope labeling allows for precise tracking and quantification in complex biological systems.
Properties
IUPAC Name |
11,11,12,12-tetradeuteriohexadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-NZLXMSDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC)C([2H])([2H])CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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